Ethyl 2-ethyl-6-methoxybenzoate
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Overview
Description
Ethyl 2-ethyl-6-methoxybenzoate is an organic compound with the molecular formula C12H16O3. It is commonly used as a fragrance and flavoring agent due to its pleasant aroma. This compound is part of the ester family, which are known for their distinctive smells and are often used in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-6-methoxybenzoate can be synthesized through an acid-catalyzed esterification reaction. This involves reacting 2-ethyl-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-6-methoxybenzoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethyl-6-methoxybenzoic acid and ethanol.
Reduction: 2-ethyl-6-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug formulations due to its pleasant aroma and low toxicity.
Industry: Widely used in the fragrance and flavor industry to impart a pleasant smell to products.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-6-methoxybenzoate primarily involves its interaction with olfactory receptors in the nose, which leads to the perception of its pleasant aroma. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-ethyl-6-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 2-methoxybenzoate: Similar structure but lacks the ethyl group at the 2-position, resulting in different olfactory properties.
Methyl 2-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester, leading to different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring, which contributes to its distinctive aroma and reactivity compared to other esters .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-6-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-6-8-10(14-3)11(9)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
WWHOGKNSBCLPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C(=O)OCC |
Origin of Product |
United States |
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